molecular formula C7H6BrN3O B11717550 6-Bromoimidazo[1,2-a]pyrimidine-2-methanol

6-Bromoimidazo[1,2-a]pyrimidine-2-methanol

Cat. No.: B11717550
M. Wt: 228.05 g/mol
InChI Key: JDIONLWYPUXPQH-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyrimidine-2-methanol is a heterocyclic compound that features a bromine atom at the 6th position, an imidazo[1,2-a]pyrimidine core, and a methanol group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoimidazo[1,2-a]pyrimidine-2-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-bromoketones with 2-aminopyridines. The reaction is carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant . The cyclization is promoted by bromination, and no base is required .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromoimidazo[1,2-a]pyrimidine-2-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid.

    Reduction: Imidazo[1,2-a]pyrimidine-2-methanol.

    Substitution: 6-Aminoimidazo[1,2-a]pyrimidine-2-methanol or 6-Thioimidazo[1,2-a]pyrimidine-2-methanol.

Scientific Research Applications

6-Bromoimidazo[1,2-a]pyrimidine-2-methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Bromoimidazo[1,2-a]pyrimidine-2-methanol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being targeted .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Similar structure but lacks the bromine atom and methanol group.

    Imidazo[1,2-a]pyrimidine: Similar core structure but lacks the bromine atom and methanol group.

    6-Chloroimidazo[1,2-a]pyrimidine-2-methanol: Similar structure with a chlorine atom instead of bromine.

Uniqueness

6-Bromoimidazo[1,2-a]pyrimidine-2-methanol is unique due to the presence of both the bromine atom and the methanol group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, while the methanol group can form hydrogen bonds, both of which can affect the compound’s interaction with biological targets .

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

(6-bromoimidazo[1,2-a]pyrimidin-2-yl)methanol

InChI

InChI=1S/C7H6BrN3O/c8-5-1-9-7-10-6(4-12)3-11(7)2-5/h1-3,12H,4H2

InChI Key

JDIONLWYPUXPQH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NC(=CN21)CO)Br

Origin of Product

United States

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